molecular formula C18H21N3O4 B1671380 Ethacridine lactate monohydrate CAS No. 6402-23-9

Ethacridine lactate monohydrate

Cat. No.: B1671380
CAS No.: 6402-23-9
M. Wt: 343.4 g/mol
InChI Key: IYLLULUTZPKQBW-UHFFFAOYSA-N
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Description

Ethacridine lactate monohydrate, also known as acrinol, is an aromatic organic compound based on acridine. Its formal name is 2-ethoxy-6,9-diaminoacridine monolactate monohydrate. This compound forms orange-yellow crystals with a melting point of 226°C and has a stinging smell. It is primarily used as an antiseptic in solutions of 0.1%, effective against Gram-positive bacteria such as Streptococci and Staphylococci .

Mechanism of Action

Target of Action

Ethacridine lactate monohydrate, also known as Acrinol, is primarily effective against Gram-positive bacteria , such as Staphylococci and Streptococci . These bacteria are the primary targets of this compound. It is also a poly (ADP-ribose) glycohydrolase (PARG) inhibitor , indicating that PARG is another target of this compound.

Mode of Action

It is known to exert its antibacterial effects by interacting with its targets, primarily the gram-positive bacteria . As a PARG inhibitor, it likely interacts with PARG to inhibit its activity .

Biochemical Pathways

Given its antibacterial activity, it likely affects pathways related to bacterial growth and survival . As a PARG inhibitor, it may also affect pathways involving ADP-ribosylation .

Pharmacokinetics

Like other drugs, its absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability and therapeutic effects .

Result of Action

The primary result of this compound’s action is the inhibition of growth and survival of Gram-positive bacteria, making it an effective antiseptic . As a PARG inhibitor, it may also influence cellular processes involving ADP-ribosylation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its antibacterial activity may be affected by the presence of other bacteria, particularly Gram-negative bacteria against which it is less effective . Additionally, factors such as pH, temperature, and the presence of other substances could potentially influence its stability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethacridine lactate monohydrate can be synthesized through the reaction of 2-ethoxy-6,9-diaminoacridine with lactic acid. The reaction typically involves dissolving the acridine derivative in an appropriate solvent, followed by the addition of lactic acid under controlled temperature and pH conditions to form the monolactate monohydrate salt .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as crystallization, filtration, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: Ethacridine lactate monohydrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions can occur at the amino or ethoxy groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride are used.

    Substitution: Reagents such as halogens or alkylating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution can introduce various functional groups .

Scientific Research Applications

Ethacridine lactate monohydrate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Acridine Orange: Another acridine derivative used as a nucleic acid-selective fluorescent cationic dye.

    Proflavine: An acridine derivative used as an antiseptic and disinfectant.

    Quinacrine: Used as an antimalarial and in the treatment of giardiasis.

Uniqueness: Ethacridine lactate monohydrate is unique due to its dual role as an antiseptic and abortifacient. Its effectiveness against Gram-positive bacteria and its application in second-trimester pregnancy terminations distinguish it from other similar compounds .

Properties

IUPAC Name

7-ethoxyacridine-3,9-diamine;2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O.C3H6O3/c1-2-19-10-4-6-13-12(8-10)15(17)11-5-3-9(16)7-14(11)18-13;1-2(4)3(5)6/h3-8H,2,16H2,1H3,(H2,17,18);2,4H,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLLULUTZPKQBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C3=C(C=C(C=C3)N)N=C2C=C1)N.CC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

442-16-0 (Parent)
Record name Ethacridine lactate
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DSSTOX Substance ID

DTXSID10872472
Record name Ethacridine lactate
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Molecular Weight

343.4 g/mol
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CAS No.

1837-57-6, 6402-23-9
Record name Ethacridine lactate
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Record name Ethacridine lactate
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Record name ETHACRIDINE LACTATE
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Record name acrinol
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Record name Propanoic acid, 2-hydroxy-, compd. with 7-ethoxy-3,9-acridinediamine (1:1)
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Record name ETHACRIDINE LACTATE ANHYDROUS
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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